Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-
Description
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is a chemical compound with the molecular formula C23H48N2O3. It is also known by its IUPAC name, N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide. This compound is characterized by its long hydrocarbon chain and the presence of bis(2-hydroxyethyl)amino groups, making it a versatile molecule in various chemical and industrial applications .
Properties
CAS No. |
66161-65-7 |
|---|---|
Molecular Formula |
C23H48N2O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide |
InChI |
InChI=1S/C23H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23(28)24-17-15-18-25(19-21-26)20-22-27/h26-27H,2-22H2,1H3,(H,24,28) |
InChI Key |
ODOPLSJHUSYCFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Feature | Description |
|---|---|
| Chemical Name | Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- |
| Synonyms | N-(3-(Bis(2-hydroxyethyl)amino)propyl)palmitamide, N-Palmitoylamidopropyl-N,N-bis(2-hydroxyethyl)amine oxide |
| Molecular Formula | C23H48N2O4 |
| Molecular Weight | 416.6 g/mol |
| CAS Number | 66161-68-0 |
| EC Number | 266-203-3 |
| IUPAC Name | 3-(hexadecanoylamino)-N,N-bis(2-hydroxyethyl)propan-1-amine oxide |
| InChIKey | FIUMCQDPWSKKHO-UHFFFAOYSA-N |
The molecule consists of a palmitoyl (hexadecanoyl) fatty acid amide linked to a propyl chain substituted with bis(2-hydroxyethyl)amine functionalities, which confer hydrophilic character and skin affinity.
Preparation Methods Analysis
General Synthetic Strategy
The preparation of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- typically involves the amidation of a long-chain fatty acid or its activated derivative (such as a fatty acid chloride or ester) with a suitable amine intermediate containing the bis(2-hydroxyethyl)amino propyl moiety. The process can be summarized in two main steps:
- Synthesis of the amine intermediate : The key intermediate is 3-(bis(2-hydroxyethyl)amino)propylamine or its oxide derivative, which provides the hydrophilic amino alcohol groups.
- Amidation reaction : The intermediate amine is reacted with hexadecanoic acid (palmitic acid) or its activated form to form the target amide.
Detailed Synthetic Routes
Preparation of the Amine Intermediate
The intermediate 3-(bis(2-hydroxyethyl)amino)propylamine is synthesized by reacting bis(2-hydroxyethyl)amine with an appropriate haloalkyl compound such as 3-chloropropylamine under controlled conditions to introduce the propyl spacer.
Alternatively, direct alkylation of bis(2-hydroxyethyl)amine with 3-bromopropylamine or related derivatives can be employed.
The amine intermediate may be isolated as a free base or as its oxide form, depending on the desired final compound variant.
Amidation with Hexadecanoic Acid or Derivatives
The amidation is typically conducted by reacting the amine intermediate with hexadecanoic acid chloride or an activated ester (e.g., p-nitrophenyl palmitate) under vigorous stirring.
Typical reaction conditions include:
- Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane.
- Temperature: Ambient to reflux temperatures (25–80°C).
- Catalysts or additives: Sometimes bases like triethylamine are used to scavenge HCl formed during amidation.
- Reaction time: 2–5 hours under stirring to ensure complete conversion.
The reaction yields the desired amide, which can be purified by recrystallization or chromatographic methods.
Representative Patent Example
According to US Patent US6060612A, the compound (I-1a) is prepared by reacting an intermediate amine (II) with a C10–C32 fatty ester under vigorous stirring for 2–5 hours. The intermediate (II) corresponds to the bis(2-hydroxyethyl)amino propylamine derivative, while the fatty ester corresponds to hexadecanoic acid derivatives for the target compound.
Alternative Methods and Notes
Other methods may involve direct coupling of palmitic acid with the amine intermediate using coupling reagents such as carbodiimides (e.g., DCC or EDC) to facilitate amide bond formation, though these are less commonly reported for this specific compound.
The oxidation state of the amine nitrogen can be modified to form the N-oxide variant, which may require additional oxidation steps post-amidation using oxidizing agents like hydrogen peroxide under controlled conditions.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Intermediates | Conditions | Notes |
|---|---|---|---|
| Amine intermediate synthesis | Bis(2-hydroxyethyl)amine + 3-chloropropylamine | Solvent: ethanol or water; Temp: 50–70°C; Time: 3–6 h | Alkylation to introduce propyl spacer |
| Amidation | Amine intermediate + hexadecanoic acid chloride or ester | Solvent: acetonitrile; Temp: 25–80°C; Time: 2–5 h; Base: triethylamine | Vigorous stirring required |
| Purification | Recrystallization or chromatography | Ambient conditions | To isolate pure amide |
| Optional oxidation | Amide + H2O2 (oxidant) | Mild conditions, aqueous medium | To form N-oxide derivative |
Research Findings and Applications
The amide derivative exhibits excellent water-retaining ability and improves skin roughness by enhancing the moisture content of the stratum corneum.
The compound's amphiphilic nature, combining a long hydrophobic fatty chain and hydrophilic hydroxyethyl groups, makes it suitable for cosmetic formulations as an emollient and moisturizing agent.
Stability and purity of the compound depend heavily on the control of reaction parameters during amidation and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: The bis(2-hydroxyethyl) groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of hexadecanamide, such as hydroxylated, alkylated, or acylated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic uses, particularly in drug formulation and delivery systems. Its hydrophilic and lipophilic characteristics allow it to interact effectively with biological membranes, which can enhance drug solubility and absorption.
- Drug Delivery Systems : Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- can be utilized as a carrier for hydrophobic drugs, improving their bioavailability. The compound's ability to form micelles or liposomes makes it a candidate for encapsulating therapeutic agents.
- Anticancer Research : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating cell membrane dynamics and influencing signaling pathways associated with cell proliferation. Further research is required to elucidate its mechanisms of action.
Biochemical Studies
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- has shown promise in various biochemical applications:
- Interaction Studies : Research indicates that the compound can form hydrogen bonds with proteins, potentially altering their structure and function. This property is crucial for understanding protein-ligand interactions in drug design.
- Cell Membrane Studies : The hydrophobic nature of the long-chain fatty acid amide allows it to integrate into lipid bilayers, making it useful for studies on membrane fluidity and permeability.
Material Science
In material science, Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is being explored for its potential in developing novel materials with specific properties:
- Surfactants and Emulsifiers : The compound's amphiphilic nature makes it suitable as a surfactant in cosmetic formulations and industrial applications. It can stabilize emulsions by reducing surface tension between immiscible phases .
- Coatings and Films : Its ability to form films can be exploited in creating protective coatings for various substrates. This application is particularly relevant in the development of biodegradable materials.
Data Table: Comparison of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Drug delivery systems using micelles/liposomes | Enhanced bioavailability |
| Biochemical Studies | Protein interaction studies | Insights into drug design |
| Material Science | Use as surfactants/emulsifiers in cosmetics | Improved stability of formulations |
| Coatings and Films | Development of protective biodegradable coatings | Environmentally friendly solutions |
Case Study 1: Drug Delivery Enhancement
A study demonstrated the efficacy of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- as a carrier for poorly soluble anticancer drugs. The results indicated a significant increase in the solubility and cellular uptake of the drugs when formulated with this compound, suggesting its potential role in improving cancer therapeutics.
Case Study 2: Surfactant Efficacy
Research conducted on the emulsifying properties of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- showed that it effectively stabilized oil-in-water emulsions compared to conventional surfactants. This finding highlights its potential application in cosmetic formulations where stability is crucial .
Mechanism of Action
The mechanism of action of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves its interaction with cell membranes and proteins. The bis(2-hydroxyethyl)amino groups facilitate binding to specific molecular targets, influencing various biochemical pathways. This interaction can modulate cell signaling, membrane fluidity, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: Lacks the bis(2-hydroxyethyl)amino groups, making it less versatile in certain applications.
N-[3-(dimethylamino)propyl]hexadecanamide: Contains dimethylamino groups instead of bis(2-hydroxyethyl)amino groups, affecting its chemical properties and reactivity.
Uniqueness
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- stands out due to its unique combination of a long hydrocarbon chain and bis(2-hydroxyethyl)amino groups. This structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Biological Activity
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- (commonly referred to as Hexadecanamide or N-[3-(bis(2-hydroxyethyl)amino)propyl]hexadecanamide) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula : C23H48N2O3
- Molecular Weight : 400.649 g/mol
- CAS Number : Not specified in the sources but can be derived from the chemical structure.
Hexadecanamide exhibits various biological activities, primarily through its interaction with cellular pathways involved in apoptosis and inflammation. Research indicates that it may influence the expression of key proteins associated with cell survival and death.
- Apoptosis Induction :
- Anti-inflammatory Effects :
In Vitro Studies
Recent studies have highlighted the compound's effectiveness against various cancer cell lines:
- Breast Cancer Cells : In vitro experiments demonstrated that Hexadecanamide significantly inhibits the proliferation of MDA-MB-231 and MCF-7 breast cancer cells, altering nuclear morphology and impairing wound closure ability .
- Mechanistic Insights :
Case Studies
Several case studies have reported on the use of Hexadecanamide in experimental settings:
- A study involving human breast cancer cells revealed that treatment with Hexadecanamide led to increased apoptosis, with a notable rise in active Caspase-3 levels, further validating its pro-apoptotic properties .
- Another investigation focused on its anti-inflammatory capabilities, where Hexadecanamide was found to reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), showcasing its potential application in inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Hexadecanamide | Apoptosis induction, anti-inflammatory | Upregulation of BAX, P53; downregulation of BCL-2 |
| Palmitoylethanolamide | Anticancer | Induces apoptosis via similar pathways as Hexadecanamide |
| Bis(2-hydroxyethyl)amine | Neuroprotective | Modulates neurotransmitter systems |
Future Directions
The promising biological activities of Hexadecanamide warrant further investigation into its pharmacokinetics and long-term effects. Future research should focus on:
- Clinical Trials : Assessing safety and efficacy in human subjects.
- Mechanistic Studies : Elucidating detailed molecular pathways affected by Hexadecanamide.
- Formulation Development : Exploring delivery methods that enhance bioavailability.
Q & A
Q. What are the primary synthetic routes for Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-?
The compound can be synthesized via two main pathways:
- Route 1 : Reaction of N,N-bis(2-hydroxyethyl)-1,3-propanediamine with hexadecanoic acid under controlled conditions (e.g., using a dehydrating agent to promote amide bond formation). This method typically achieves higher yields (~91%) but requires precise stoichiometric control .
- Route 2 : Use of hexadecanoyl chloride with N,N-bis(2-hydroxyethyl)-1,3-propanediamine, which offers faster reaction kinetics but lower yields (~75%) due to side reactions like hydrolysis of the acyl chloride .
Methodological Note : Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize byproducts. Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy.
Q. How can the compound be characterized using spectroscopic and chromatographic methods?
- Infrared (IR) Spectroscopy : Key absorption bands include ~3300 cm⁻¹ (O-H stretch from hydroxyethyl groups), ~2930–2860 cm⁻¹ (C-H stretches of alkyl chains), and ~1615 cm⁻¹ (amide C=O stretch) .
- Gas Chromatography (GC) : Use a methyl silicone column (e.g., 2 m × 3 mm) with FID detection. Retention times should match standard references under isothermal conditions (e.g., 200–250°C) .
- Physical Properties : Confirm melting point (69–77°C) and density (predicted ~0.919 g/cm³) using differential scanning calorimetry (DSC) and pycnometry, respectively .
Q. What purity standards are established for this compound in academic research?
Purity criteria include:
- Secondary Amine Content : ≤0.1% (tested via colorimetric assays, e.g., heating with ninhydrin to avoid red coloration) .
- Heavy Metals : ≤20 ppm (validated by atomic absorption spectroscopy) .
- Residual Solvents : ≤0.5% (analyzed via headspace GC) .
Methodological Note : Implement orthogonal methods (e.g., HPLC with UV detection) to cross-validate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Catalyst Screening : Test coupling agents (e.g., EDC/NHS) to enhance amide bond formation efficiency .
- Solvent Selection : Compare polar aprotic solvents (e.g., DMF vs. THF) to balance reaction rate and byproduct formation .
- Scale-Up Considerations : Use flow chemistry for better heat and mass transfer control during large-scale synthesis .
Q. What advanced analytical methods resolve trace impurities in the compound?
Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be addressed?
- Assay Standardization : Use reference strains (e.g., E. coli ATCC 25922) and uniform protocols (e.g., broth microdilution for MIC determination) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain length) to isolate functional groups responsible for specific activities .
Q. What mechanistic studies elucidate the compound’s role in drug delivery systems?
- Lipid Bilayer Interaction : Use fluorescence anisotropy to assess membrane integration efficiency.
- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial efflux pumps) using software like AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
